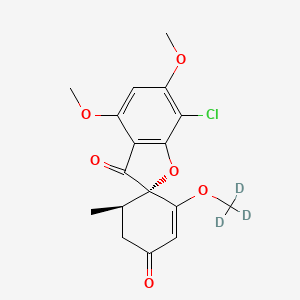

Griseofulvin-d3

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-BCBJJHLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

From Fungus to Function: The Evolution of Griseofulvin as a Precision Research Tool

Whitepaper | Drug Development & Cell Biology

This technical guide explores the history and multifaceted development of griseofulvin, tracing its journey from a soil-derived antifungal agent to an indispensable tool in cellular and cancer research. Initially recognized for its therapeutic effects against dermatophyte infections, griseofulvin's unique mechanism of action—the disruption of microtubule dynamics—has cemented its role in laboratories worldwide for investigating fundamental cellular processes, including cell division, microtubule-dependent transport, and cell cycle regulation. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its historical context, mechanism, and practical applications, including detailed experimental protocols and quantitative data.

Historical Development and Discovery

Griseofulvin was first isolated in 1939 by Oxford, Raistrick, and Simonart from the mold Penicillium griseofulvum. For over a decade, its potential was primarily explored in the context of agriculture as a systemic antifungal agent for plants. Its transition to human medicine began in the 1950s when it was found to be highly effective and orally bioavailable for treating fungal infections of the skin, hair, and nails (dermatophytosis). The subsequent elucidation of its mechanism of action in the 1960s, revealing its role as a mitotic inhibitor that disrupts microtubule function, opened a new chapter for griseofulvin as a valuable agent for basic scientific research.

Mechanism of Action: A Microtubule-Targeting Agent

Griseofulvin exerts its effects by binding directly to tubulin, the protein subunit that polymerizes to form microtubules. This binding event interferes with the assembly of these critical cytoskeletal structures. Unlike other microtubule inhibitors like colchicine or the vinca alkaloids, griseofulvin's interaction is distinct, leading to the formation of abnormal mitotic spindles. This disruption ultimately triggers a cell cycle checkpoint, arresting cells in the metaphase of mitosis (G2/M phase). It is this precise anti-mitotic property that allows researchers to manipulate and study the cell cycle with a high degree of control.

Caption: Mechanism of Griseofulvin leading to mitotic arrest.

Applications as a Research Tool

The ability of griseofulvin to reversibly halt cell division has made it a cornerstone for a variety of research applications.

-

Cell Cycle Synchronization: By arresting a population of cells at the G2/M transition, griseofulvin allows for the synchronized study of cellular events specific to this phase. This is crucial for investigating the regulation of mitotic entry and exit, the function of cell cycle checkpoints, and the activity of phase-specific proteins like cyclins and cyclin-dependent kinases.

-

Microtubule Dynamics Studies: As a microtubule-disrupting agent, it is used to probe the role of the microtubule cytoskeleton in processes such as intracellular trafficking, cell migration, and the maintenance of cell polarity.

-

Cancer Research: The anti-mitotic nature of griseofulvin has prompted extensive research into its potential as an anticancer agent. It serves as a reference compound for studying apoptosis induced by mitotic catastrophe and for screening novel compounds that target microtubule function. Its effects on various cancer cell lines have been well-documented.

Quantitative Data: In Vitro Efficacy

The potency of griseofulvin varies across different cell types. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | 15.6 | |

| HeLa | Cervical Cancer | 5 - 25 | |

| A549 | Lung Cancer | ~20 | |

| HL-60 | Leukemia | 1.3 | |

| K562 | Leukemia | 1.7 |

Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method.

Key Experimental Protocols

Protocol: Induction of Mitotic Arrest for Cell Cycle Synchronization

This protocol details the use of griseofulvin to enrich a population of cultured cells in the G2/M phase.

-

Cell Plating: Seed asynchronous cells (e.g., HeLa, MCF-7) in appropriate culture vessels and allow them to adhere and enter exponential growth for 24 hours. The seeding density should be chosen to ensure cells are approximately 50-60% confluent at the time of harvest.

-

Griseofulvin Treatment: Prepare a stock solution of griseofulvin in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration typically ranging from 10 to 40 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Remove the existing medium from the cells and replace it with the griseofulvin-containing medium. Incubate the cells for 16-24 hours. This duration is generally sufficient to allow a majority of the cycling cells to progress to and arrest in mitosis.

-

Verification of Arrest (Microscopy): Observe the cells using a phase-contrast microscope. A successful mitotic arrest is characterized by a significant increase in the population of rounded-up, loosely attached cells, which is the typical morphology of cells in mitosis.

-

Harvesting: Harvest the mitotically arrested cells. For adherent cells, gentle shaking of the culture vessel ("mitotic shake-off") can selectively dislodge the loosely attached mitotic cells, yielding a highly enriched population.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is used to quantify the proportion of cells in different phases of the cell cycle following griseofulvin treatment.

Caption: Workflow for cell cycle analysis using flow cytometry.

-

Cell Preparation: Treat cells with griseofulvin as described in Protocol 5.1. Harvest the entire cell population (both adherent and floating cells) using trypsinization, then wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Pellet the fixed cells by centrifugation and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. PI intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. PI fluoresces when excited by a 488 nm laser, and the fluorescence intensity is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity. Cells in G1 phase have 2N DNA content, while cells in G2 and mitosis (M) have 4N DNA content. A successful G2/M arrest will be evident as a significant increase in the height of the 4N peak compared to an untreated control population.

Conclusion

Griseofulvin represents a classic example of a natural product whose utility has expanded far beyond its original therapeutic indication. Its well-characterized mechanism as a microtubule-disrupting agent has made it an invaluable and cost-effective tool for cell biologists. By enabling the precise manipulation of the cell cycle and cytoskeleton, griseofulvin continues to facilitate fundamental discoveries in cellular regulation and serves as an important benchmark compound in the ongoing search for novel anti-mitotic therapies for cancer and other proliferative diseases.

The Imperative of Isotopic Reinforcement: A Technical Guide to Deuterated Griseofulvin in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the rationale and practical application of deuterated griseofulvin as an internal standard in mass spectrometry-based bioanalysis. We will delve into the core principles that necessitate its use, present comparative data, and provide detailed experimental protocols for its implementation.

The Rationale: Combating Analytical Variability with a Stable Isotope-Labeled Internal Standard

The quantitative analysis of drugs and their metabolites in complex biological matrices, such as plasma or urine, is fraught with challenges. Matrix effects, ion suppression or enhancement, and variations in sample preparation and instrument response can all introduce significant variability and inaccuracy. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to compensate for these fluctuations.

An ideal internal standard should mimic the analyte of interest in its physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with its measurement. While structural analogs can be used, stable isotope-labeled (SIL) internal standards, such as deuterated griseofulvin (d3-Griseofulvin), represent the gold standard.

The key advantages of using deuterated griseofulvin include:

-

Co-elution with the Analyte: Deuterated griseofulvin has nearly identical chromatographic behavior to the unlabeled griseofulvin, meaning they experience the same matrix effects during elution and ionization.

-

Similar Ionization Efficiency: The ionization efficiency of deuterated griseofulvin is almost identical to that of griseofulvin in the mass spectrometer's ion source.

-

Correction for Matrix Effects: Because the SIL-IS and the analyte are affected in the same way by matrix components, the ratio of their peak areas remains constant, even in the presence of significant ion suppression or enhancement. This leads to improved accuracy and precision in quantification.

-

Compensation for Sample Preparation Variability: Any loss of analyte during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will be mirrored by a proportional loss of the deuterated internal standard.

Quantitative Data: A Comparative Overview

The following tables summarize typical validation data for an LC-MS/MS method for the quantification of griseofulvin in human plasma using deuterated griseofulvin as an internal standard. This data highlights the high degree of accuracy and precision achievable with this approach.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| LLOQ Accuracy (%) | 95 - 105% |

| LLOQ Precision (%CV) | < 10% |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| Low QC | 3 | 98.7 | 4.2 | 101.2 | 5.1 |

| Medium QC | 50 | 102.1 | 3.1 | 100.5 | 4.5 |

| High QC | 800 | 99.2 | 2.5 | 99.8 | 3.8 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Griseofulvin | 85.2 ± 4.1 | 0.92 | 0.99 |

| d3-Griseofulvin | 86.1 ± 3.8 | 0.91 | N/A |

-

Extraction Recovery: Demonstrates the efficiency of the extraction process.

-

Matrix Factor: A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.

-

IS-Normalized Matrix Factor: A value close to 1 demonstrates that the deuterated internal standard effectively compensates for matrix effects.

Experimental Protocols

This section provides a detailed methodology for the quantification of griseofulvin in human plasma using deuterated griseofulvin as an internal standard.

Sample Preparation: Protein Precipitation

-

Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of deuterated griseofulvin in methanol.

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 20% B to 80% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Griseofulvin: m/z 353.1 → 285.1

-

d3-Griseofulvin: m/z 356.1 → 288.1

-

-

Collision Energy: Optimized for each transition (typically 20-30 eV).

-

Source Temperature: 500°C.

-

Visualizations: Diagrams of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

Caption: Experimental workflow for the bioanalysis of griseofulvin.

A Comparative Analysis of the Physicochemical Properties of Griseofulvin and Griseofulvin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin is a well-established, orally administered antifungal agent used for the treatment of dermatophyte infections of the skin, hair, and nails.[1][2] It is a fungistatic drug, meaning it inhibits the growth of fungi without directly killing them.[2] The drug is produced by the fermentation of the fungus Penicillium griseofulvum.[2]

Griseofulvin-d3 is a stable, isotopically labeled analogue of Griseofulvin.[3] In this compound, three hydrogen atoms in one of the methoxy groups have been replaced with deuterium atoms. This substitution makes this compound an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4][5]

This technical guide provides an in-depth comparison of the core physicochemical properties of Griseofulvin and this compound, details the experimental protocols for their determination, and illustrates key biological and analytical workflows.

Comparative Physicochemical Properties

The primary structural difference between Griseofulvin and this compound is the presence of three deuterium atoms, which results in a slightly higher molecular weight for the deuterated compound. Other bulk physicochemical properties, such as melting point, pKa, logP, and solubility, are not expected to differ significantly, as the kinetic isotope effect has a negligible impact on these macroscopic characteristics.

The following table summarizes the known quantitative data for both compounds.

| Property | Griseofulvin | This compound | Reference(s) |

| Molecular Formula | C₁₇H₁₇ClO₆ | C₁₇H₁₄D₃ClO₆ | [6],[4][7] |

| Molecular Weight | 352.77 g/mol | 355.78 g/mol | [6],[4][7] |

| Physical Appearance | White to creamy white, crystalline powder.[1][6] | Solid (Specific appearance details are not typically provided by manufacturers). | [4] |

| Melting Point | 220 °C (428 °F) | Data not available; expected to be nearly identical to Griseofulvin. | [6][8] |

| Water Solubility | Very slightly soluble; 8.64 mg/L at 25 °C.[6] | Data not available; expected to be nearly identical to Griseofulvin. | |

| Solubility in Organic Solvents | Freely soluble in dimethylformamide; soluble in acetone and chloroform; sparingly soluble in ethanol and methanol.[3][9] | Soluble in Acetonitrile, DMF, DMSO, and Methanol.[4] | |

| pKa (Predicted) | Strongest Acidic: 17.69 - 19.62Strongest Basic: -4.3 | Data not available; expected to be nearly identical to Griseofulvin. | [8][10] |

| LogP (Octanol/Water) | 2.18 | Data not available; expected to be nearly identical to Griseofulvin. | [6] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. Below are detailed methodologies for key experiments.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[11] It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

-

Preparation: Add an excess amount of the test compound (e.g., Griseofulvin) to a series of vials containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH. The presence of undissolved solid material is essential to ensure saturation.[12][13]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved states.[12][14]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment. To separate the saturated supernatant from the solid material, use centrifugation at high speed (e.g., 13,000 rpm) or filtration with a low-binding filter (e.g., 0.45 µm pore size).[14][15]

-

Quantification: Carefully collect an aliquot of the clear supernatant.

-

Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][16] A standard calibration curve is used for accurate quantification.[16]

Protocol for Determining pKa of Poorly Soluble Drugs

For poorly soluble compounds like Griseofulvin, traditional potentiometric titration in aqueous media is challenging. The determination often requires the use of co-solvents or specialized techniques.

Methodology (Spectrophotometric Method):

-

Stock Solution Preparation: Prepare a concentrated stock solution of the drug in a suitable organic solvent (e.g., Methanol or DMSO).[13]

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the drug's stock solution to each buffer solution. The final concentration of the organic solvent should be kept low and constant across all samples to minimize its effect on the pKa.

-

UV-Vis Spectroscopy: Measure the UV-Vis absorbance spectrum for each sample at a constant temperature.

-

Data Analysis: Identify wavelengths where the ionized and non-ionized forms of the drug have different absorbances. Plot the absorbance at these wavelengths against the pH of the buffer solutions. The resulting data will form a sigmoidal curve.

-

pKa Calculation: The inflection point of the sigmoidal curve corresponds to the pKa of the compound.[17] This can be determined by fitting the data to the appropriate Henderson-Hasselbalch-derived equation. For very insoluble drugs, this process is repeated at several co-solvent concentrations, and the aqueous pKa is found by extrapolating the results to 0% organic solvent.[18][19]

Protocol for HPLC Analysis

HPLC is a standard technique for the identification and quantification of Griseofulvin in various matrices.

Methodology:

-

Sample Preparation: For plasma samples, a protein precipitation and extraction step is required. Mix 100 µL of plasma with 100 µL of an internal standard solution (e.g., this compound or warfarin in acetonitrile).[20] Vortex and centrifuge the mixture to pellet the precipitated proteins.[20]

-

Dilution: Dilute the resulting supernatant with the mobile phase buffer to ensure compatibility with the HPLC system.[20]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm) is typically used.[16]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid like acetic acid (0.1%) to improve peak shape.[16]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[16]

-

Detection: UV detection at a wavelength of approximately 291-292 nm, which is a lambda max for Griseofulvin.[16][20]

-

-

Injection and Analysis: Inject a fixed volume (e.g., 50 µL) of the prepared sample onto the column.[20] The concentration of Griseofulvin is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

Mechanism of Action of Griseofulvin

Griseofulvin exerts its antifungal effect by disrupting mitosis in fungal cells.[10] This selective toxicity makes it effective against dermatophytes that infect keratinized tissues.

Key Steps in the Mechanism:

-

Accumulation: After oral administration, Griseofulvin is absorbed and deposited in keratin precursor cells.[10] As these cells differentiate, the drug becomes incorporated into the newly formed keratin of the skin, hair, and nails, making them resistant to fungal invasion.

-

Microtubule Binding: The drug enters the fungal cell and binds directly to tubulin, the protein subunit that polymerizes to form microtubules.[21]

-

Mitotic Arrest: This binding interferes with the function of the mitotic spindle, a structure essential for chromosome segregation during cell division.[21] The disruption of microtubule dynamics prevents the formation of a functional spindle, leading to an arrest of the cell cycle in metaphase.[15]

-

Fungistatic Effect: By inhibiting mitosis, Griseofulvin prevents the proliferation and growth of the fungus.[15]

Conclusion

Griseofulvin and its deuterated analogue, this compound, are chemically and physically very similar, with the key distinction being the isotopic labeling that imparts a higher molecular weight to this compound. This subtle modification does not significantly alter its bulk physicochemical properties but is essential for its role as an internal standard in sensitive bioanalytical assays. A thorough understanding of Griseofulvin's properties, such as its low aqueous solubility, and the established protocols for their measurement are fundamental for formulation development, pharmacokinetic analysis, and the effective clinical use of this important antifungal agent.

References

- 1. DailyMed - GRISEOFULVIN tablet [dailymed.nlm.nih.gov]

- 2. dermnetnz.org [dermnetnz.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS 1279033-22-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Human Metabolome Database: Showing metabocard for Griseofulvin (HMDB0014544) [hmdb.ca]

- 9. DailyMed - ULTRAMICROSIZE GRISEOFULVIN tablet, coated [dailymed.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. researchgate.net [researchgate.net]

- 20. Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Griseofulvin-13C,d3 | C17H17ClO6 | CID 71317161 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Availability of Griseofulvin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Griseofulvin-d3, a deuterated internal standard essential for the accurate quantification of the antifungal drug Griseofulvin. This document outlines key suppliers, product specifications, and a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications.

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the offerings from prominent vendors, providing a comparative overview of available quantities, catalog numbers, and stated purity levels. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Catalog Number(s) | Available Quantities | Purity | Form |

| Santa Cruz Biotechnology | sc-211598 | Contact for details | Refer to Certificate of Analysis | Solid |

| LGC Standards | TRC-G787503 | 2.5 mg, 10 mg, 25 mg | Not specified | Solid |

| Cayman Chemical | 33366 | 500 µg, 1 mg, 5 mg | ≥99% deuterated forms (d1-d3) | Solid |

| Bertin Bioreagent | 33366 | 500 µg, 1 mg, 5 mg | Not specified | Solid |

| Pharmaffiliates | PA STI 046050 | Contact for details | Not specified | Solid |

| Sigma-Aldrich (Cerilliant®) | G-038 | 1 mL ampule | 1 mg/mL in acetonitrile | Solution |

Mechanism of Action: Disruption of Fungal Mitosis

Griseofulvin exerts its antifungal activity by disrupting the process of mitosis in susceptible dermatophytes. The drug specifically targets tubulin, a protein that polymerizes to form microtubules. These microtubules are critical components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By binding to tubulin, Griseofulvin inhibits the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the metaphase stage and ultimately preventing fungal cell proliferation.[1][2]

Experimental Protocol: Quantification of Griseofulvin in Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of Griseofulvin in plasma samples using this compound as an internal standard.

1. Materials and Reagents:

-

Griseofulvin analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

2. Preparation of Stock and Working Solutions:

-

Griseofulvin Stock Solution (1 mg/mL): Accurately weigh and dissolve Griseofulvin in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Griseofulvin stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 200 µL of acetonitrile containing the this compound internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Griseofulvin from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Griseofulvin: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 353.1 → 215.1).

-

This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 356.1 → 218.1).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Griseofulvin to this compound against the concentration of the calibration standards.

-

Determine the concentration of Griseofulvin in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Griseofulvin-d3: A Technical Guide to the Certificate of Analysis and Product Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and product specifications for Griseofulvin-d3. Intended for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes, analytical methodologies, and data interpretation necessary for the proficient use of this isotopically labeled internal standard.

This compound: Product Specifications

This compound is the deuterated analog of Griseofulvin, an antifungal agent. It is primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for its differentiation from the unlabeled analyte while maintaining similar chromatographic behavior.

The following tables summarize the typical product specifications for this compound, compiled from various reputable suppliers.

General Product Information

| Parameter | Specification |

| Chemical Name | 7-chloro-4,6-dimethoxy-2'-(methoxy-d3)-6'R-methyl-spiro[benzofuran-2(3H),1'S-[2]cyclohexene]-3,4'-dione |

| Synonyms | (1'S,6'R)-7-Chloro-2',4,6-trimethoxy-d3-6'-methyl-spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, Amudane-d3, Fulcin-d3 |

| CAS Number | 1279033-22-5[1][3][4] |

| Molecular Formula | C₁₇H₁₄D₃ClO₆[1][4] |

| Molecular Weight | 355.8 g/mol (or 355.78 g/mol )[1][4] |

Physicochemical Properties

| Parameter | Specification |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in Acetonitrile, DMF, DMSO, and Methanol.[1] |

| Storage | Recommended storage at 2-8°C in a refrigerator. |

Quality Control Specifications

This table represents typical quality control specifications found on a Certificate of Analysis for this compound. The values are illustrative and may vary between different batches and suppliers.

| Test | Specification |

| Purity (by HPLC) | ≥98% |

| Isotopic Purity (d₃) | ≥99% |

| Chemical Identity | Conforms to structure |

| Residual Solvents | To be reported |

| Loss on Drying | ≤1.0% |

| Sulphated Ash | ≤0.2% |

Experimental Protocols

The quality of this compound is ensured through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments cited in a typical Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated Griseofulvin and other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 30:70 (v/v) mixture of 0.05% formic acid in water and acetonitrile.

-

Detection: UV detection at a wavelength of 292 nm, which is the maximum absorbance for Griseofulvin.

-

Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by comparing the peak area of the analyte to the total area of all observed peaks.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Purpose: To confirm the chemical identity by verifying the molecular weight and to determine the isotopic purity by assessing the distribution of deuterated forms.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Source: Electrospray ionization (ESI) is a common technique.

-

Analysis Mode: For identity confirmation, a full scan is performed to observe the molecular ion peak corresponding to the mass of this compound. For quantitative analysis and confirmation of isotopic distribution, Multiple Reaction Monitoring (MRM) mode is often employed to detect specific parent-to-product ion transitions.

-

Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound. The isotopic distribution is analyzed to ensure a high enrichment of the d₃ species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To provide unambiguous confirmation of the chemical structure of this compound.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

-

Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra are analyzed for chemical shifts, coupling constants, and integration values, which are then compared to the expected values for the this compound structure. The absence of a proton signal at the site of deuteration in the ¹H NMR spectrum confirms the isotopic labeling.

Visualizing the Quality Control and Certification Process

To better understand the relationship between the product and its certification, the following diagrams illustrate the quality control workflow and the logical connection between the product specifications and the Certificate of Analysis.

References

An In-depth Technical Guide to the Mechanism of Action of Griseofulvin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a veteran antifungal agent, continues to be a subject of scientific scrutiny due to its specific and potent action against dermatophytes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Griseofulvin's antifungal activity. By delving into its interaction with fungal tubulin, its profound impact on microtubule dynamics, and its influence on cellular signaling pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this well-established yet continually intriguing compound. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and potential therapeutic innovation.

Core Mechanism: Disruption of Fungal Mitosis via Microtubule Interference

The primary mechanism of action of Griseofulvin is the disruption of mitosis in fungal cells, a process orchestrated through its interaction with the microtubule cytoskeleton.[1][2] Unlike many other antifungal agents that target the cell membrane or cell wall, Griseofulvin's unique target is tubulin, the protein subunit of microtubules.

Griseofulvin enters fungal cells through an energy-dependent transport system.[3] Once inside, it binds directly to tubulin dimers. This binding is preferential for fungal tubulin over mammalian tubulin, which accounts for its selective toxicity.[1] The Griseofulvin-tubulin complex then interferes with the polymerization of microtubules, which are essential components of the mitotic spindle. This disruption prevents the proper segregation of chromosomes during cell division, leading to metaphase arrest and ultimately inhibiting fungal cell proliferation.[1][3][4]

Interaction with Tubulin

Griseofulvin binds to both α- and β-tubulin subunits.[5] Docking studies have proposed two potential binding sites on the tubulin dimer. One site is located at the interface of the αβ-tubulin dimer, while another overlaps with the paclitaxel binding site on β-tubulin.[3][6] This interaction induces a conformational change in the tubulin protein.[5]

Suppression of Microtubule Dynamics

While high concentrations of Griseofulvin (>100 µM) can inhibit the in vitro polymerization of microtubules, its primary antimitotic effect at therapeutic concentrations is achieved through the suppression of microtubule dynamic instability.[1][7] Dynamic instability is the process of rapid switching between periods of microtubule growth (polymerization) and shrinkage (depolymerization), which is critical for the proper function of the mitotic spindle. Griseofulvin effectively dampens these dynamics, particularly by reducing the rate and extent of microtubule shortening.[8][9] This stabilization of the mitotic spindle prevents the necessary tension required for chromosome alignment and segregation, leading to mitotic arrest.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of Griseofulvin with tubulin and its effects on microtubule dynamics and cell proliferation.

| Parameter | Value | Cell/System | Reference |

| IC50 (Mitotic Inhibition) | 20 µM | HeLa Cells | [1][7] |

| IC50 (Suppression of Microtubule Dynamic Instability) | <1 µM | In vitro | [1] |

| Binding Affinity (Kd) | 83.3 µM (calculated from Ka of 1.2 x 10^4 M-1) | Bovine Brain Tubulin | [5] |

Table 1: Key Pharmacodynamic Values for Griseofulvin

| Tubulin Isotype | Griseofulvin Binding Energy (kcal/mol) | Griseofulvin Derivative (G1) Binding Energy (kcal/mol) |

| βI | -7.38 | -10.3 |

| βIIa | -7.21 | -9.8 |

| βIIb | -7.15 | -9.7 |

| βIII | -6.8 | -9.5 |

| βIVa | -7.0 | -9.9 |

| βIVb | -7.1 | -10.0 |

| βV | -7.2 | -9.8 |

| βVI | -7.3 | -10.1 |

| βVIII | -7.0 | -9.7 |

Table 2: In Silico Binding Energies of Griseofulvin and a Derivative to Human β-Tubulin Isotypes. [2]

Signaling Pathways Affected by Griseofulvin

Recent studies have indicated that Griseofulvin's impact extends beyond direct microtubule disruption and involves the modulation of key cellular signaling pathways, particularly those related to cell cycle control and apoptosis.

p53 Pathway Activation

Treatment with Griseofulvin has been shown to lead to the nuclear accumulation of the tumor suppressor protein p53.[4][9] The mitotic arrest and chromosomal abnormalities caused by Griseofulvin likely trigger a DNA damage response, leading to the activation and stabilization of p53. Activated p53 can then induce the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor, further enforcing cell cycle arrest and potentially leading to apoptosis.

Caption: Griseofulvin-induced p53 signaling pathway.

NF-κB Pathway Involvement

Griseofulvin has also been demonstrated to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[10][11] This activation is associated with the G2/M arrest and apoptosis induced by the drug in certain cell lines. The precise mechanism by which Griseofulvin activates NF-κB is still under investigation but may be linked to the cellular stress caused by mitotic disruption.

Caption: Griseofulvin and the NF-κB signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Griseofulvin.

In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of Griseofulvin on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl2)

-

GTP (1 mM final concentration)

-

Griseofulvin stock solution (in DMSO)

-

Spectrophotometer with temperature control

Protocol:

-

Prepare tubulin solution in polymerization buffer on ice to a final concentration of 1-2 mg/mL.

-

Add various concentrations of Griseofulvin or DMSO (vehicle control) to the tubulin solution.

-

Incubate the mixture on ice for 15 minutes.

-

Warm the samples to 37°C and add GTP to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

For depolymerization studies, after polymerization has reached a plateau, the temperature can be lowered to 4°C, and the decrease in absorbance is monitored.

References

- 1. pnas.org [pnas.org]

- 2. In Silico Exploration of Microtubule Agent Griseofulvin and Its Derivatives Interactions with Different Human β-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein | PLOS One [journals.plos.org]

- 4. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Griseofulvin: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jkip.kit.edu [jkip.kit.edu]

- 10. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]

Griseofulvin: A Comprehensive Technical Guide on its Therapeutic Applications and Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a venerable antifungal agent derived from Penicillium griseofulvum, has been a mainstay in the treatment of dermatophyte infections for decades. Its unique mechanism of action, targeting the mitotic spindle of fungal cells, has rendered it a valuable therapeutic tool. This technical guide provides an in-depth exploration of Griseofulvin's established therapeutic applications, delves into its intricate mechanism of action, and illuminates its emerging potential in oncology. The document is structured to serve as a comprehensive resource, featuring quantitative data on clinical efficacy and in vitro potency, detailed experimental protocols for key research methodologies, and visual representations of associated signaling pathways and experimental workflows.

Therapeutic Applications

Griseofulvin's primary and FDA-approved application is in the systemic treatment of dermatophytoses, which are fungal infections of the skin, hair, and nails caused by Trichophyton, Microsporum, and Epidermophyton species.[1][2] It is administered orally and is particularly effective for infections that are extensive or do not respond to topical therapies.[3]

Tinea Capitis (Scalp Ringworm)

Griseofulvin is considered a first-line treatment for tinea capitis in children, demonstrating significant efficacy, particularly against Microsporum species.[4] Clinical trials have established its effectiveness, with cure rates varying depending on the causative organism and treatment duration.

Tinea Corporis (Body Ringworm) and Tinea Cruris (Jock Itch)

For widespread or stubborn tinea corporis and cruris, oral Griseofulvin is a viable treatment option.[5] Studies have shown marked clinical and mycological improvement in patients treated with Griseofulvin.[6][7]

Tinea Pedis (Athlete's Foot) and Tinea Unguium (Onychomycosis)

While newer antifungal agents are often preferred for onychomycosis due to shorter treatment durations, Griseofulvin remains a therapeutic option, particularly for fingernail infections.[8][9] Long-term therapy is often necessary to achieve a cure.[10]

Quantitative Data

Clinical Efficacy of Griseofulvin in Tinea Infections

| Infection Type | Causative Organism | Dosage | Duration | Mycological Cure Rate | Clinical Cure Rate | Reference(s) |

| Tinea Capitis | Trichophyton spp. | >18 mg/kg/day | 6-8 weeks | 67.6% ± 9% | - | [11] |

| Tinea Capitis | Microsporum spp. | >18 mg/kg/day | 6-8 weeks | 88.1% ± 5% | - | [11] |

| Tinea Corporis/Cruris | Mixed dermatophytes | 500 mg/day | 4-6 weeks | 80% | 62% | [5] |

| Onychomycosis (Toenail) | Mixed dermatophytes | 1000 mg/day | 48 weeks | 62% | 39% | [12] |

| Onychomycosis (Fingernail) | Mixed dermatophytes | Not Specified | Not Specified | 80% | 40% | [8] |

In Vitro Anticancer Activity of Griseofulvin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MCF-7 | Breast Cancer | 17 | [13] |

| HCT116 | Colon Cancer | 8.39 - 21.50 | [10] |

| K562 | Leukemia | 15.38 µg/mL | [14] |

| NCI-H446 | Small Cell Lung Cancer | 24.58 ± 1.32 | [13] |

| KMS 18 | Multiple Myeloma | 9 | [13] |

| SU-DHL-4 | Lymphoma | 22 | [13] |

Pharmacokinetic Parameters of Griseofulvin

| Formulation | Cmax | Tmax | Half-life (t1/2) | Reference(s) |

| Microsized | 0.52 µg/mL | 1.75 h | 9-21 hours | [1][15] |

| Ultramicrosized | 0.72 µg/mL | 2.0 h | Not specified | [15] |

Note: Pharmacokinetic parameters can vary significantly based on formulation, dosage, and patient-specific factors such as food intake.

Mechanism of Action

Griseofulvin's primary mechanism of action is the disruption of the mitotic spindle in fungal cells.[2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1] This interference with microtubule function leads to the arrest of mitosis in metaphase, thereby exerting a fungistatic effect.[16]

Antifungal Action

In dermatophytes, Griseofulvin is taken up by an energy-dependent process and binds specifically to fungal tubulin.[3] This selective binding accounts for its targeted antifungal activity with minimal effect on mammalian cells at therapeutic doses. The drug is deposited in keratin precursor cells, and as these cells differentiate and form new keratin in hair, skin, and nails, the Griseofulvin-keratin complex creates an environment resistant to fungal invasion.[1]

Anticancer Research

The antimitotic property of Griseofulvin has spurred research into its potential as an anticancer agent. The underlying mechanism in cancer cells mirrors its antifungal action – the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[15]

Research has indicated that Griseofulvin's anticancer activity involves the modulation of several key signaling pathways:

-

Wnt/β-catenin Pathway: Griseofulvin has been shown to inhibit this pathway, which is often dysregulated in various cancers.[17][18]

-

NF-κB Pathway: Griseofulvin can induce G2/M arrest and apoptosis through the activation of the NF-κB pathway in certain cancer cell lines.[19]

-

p53-Mediated Apoptosis: Griseofulvin treatment can lead to the accumulation of the tumor suppressor protein p53, triggering apoptosis.[20][21]

-

cGAS-STING Pathway: In the context of combination therapy with radiation, Griseofulvin has been found to activate the cGAS-STING pathway, which is involved in the innate immune response to cancer.[22]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of Griseofulvin on cancer cell lines.[11][23][24]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete culture medium

-

Griseofulvin stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Griseofulvin in culture medium. Replace the existing medium with 100 µL of the Griseofulvin-containing medium or a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well.

-

Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Immunofluorescence Staining of Microtubules

This protocol details the visualization of microtubule organization in cells treated with Griseofulvin.[25][26][27][28][29]

Materials:

-

Cells grown on coverslips

-

Griseofulvin

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on sterile glass coverslips and treat with the desired concentration of Griseofulvin for the specified duration.

-

Fixation: Gently wash the cells with PBS and then fix them with the chosen fixation solution.

-

Permeabilization: If using a paraformaldehyde-based fixative, permeabilize the cells with the permeabilization buffer.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing, incubate the cells with the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a suitable dye like DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides using mounting medium and visualize the microtubule network using a fluorescence microscope.

Centrosome Clustering Assay

This protocol describes a method to assess the effect of Griseofulvin on centrosome clustering in cancer cells with supernumerary centrosomes.[30][31][32][33][34]

Materials:

-

Cancer cell line with known centrosome amplification

-

Griseofulvin

-

Fixation and permeabilization reagents (as in the immunofluorescence protocol)

-

Primary antibodies against centrosomal markers (e.g., γ-tubulin for pericentriolar material and centrin or pericentrin for centrioles)

-

Fluorescently labeled secondary antibodies

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with Griseofulvin.

-

Immunofluorescence Staining: Perform immunofluorescence staining as described previously, using antibodies against centrosomal markers.

-

Confocal Microscopy: Acquire z-stack images of mitotic cells using a confocal microscope.

-

Image Analysis: Analyze the z-stack projections to quantify the number of centrosomes per cell and observe their localization at the spindle poles. A clustered phenotype is characterized by the coalescence of multiple centrosomes into one or two functional spindle poles.

Visualizations

Signaling Pathways

Caption: Overview of signaling pathways affected by Griseofulvin in cancer cells.

Caption: Mechanism of Griseofulvin's fungistatic action via mitotic arrest.

Experimental Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

Griseofulvin, while a mature therapeutic agent, continues to be a valuable tool in the dermatologist's armamentarium and a subject of intriguing research in oncology. Its well-defined mechanism of action, coupled with a long history of clinical use, provides a solid foundation for its established applications. The exploration of its anticancer properties, particularly its ability to modulate key signaling pathways, opens up new avenues for drug repurposing and combination therapies. This guide has synthesized the current knowledge on Griseofulvin, offering a detailed resource for researchers and clinicians to understand its multifaceted nature and to inspire further investigation into its full therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 3. Griseofulvin - Wikipedia [en.wikipedia.org]

- 4. Griseofulvin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A multicentre (double-blind) comparative study to assess the safety and efficacy of fluconazole and griseofulvin in the treatment of tinea corporis and tinea cruris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of topical griseofulvin in treatment of tinea corporis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Selection for the Treatment of Onychomycosis: Patient Considerations and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treating Toenail Onychomycosis with Oral Medications | AAFP [aafp.org]

- 10. Long-term follow-up study of onychomycosis: cure rate and dropout rate with oral antifungal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. Treatment of toenail onychomycosis. A randomized, double-blind study with terbinafine and griseofulvin. LAGOS II Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oral treatments for toenail onychomycosis: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Effects of griseofulvin on apoptosis through caspase-3- and caspase-9-dependent pathways in K562 leukemia cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-kappaB pathway is involved in griseofulvin-induced G2/M arrest and apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Griseofulvin Radiosensitizes Non-Small Cell Lung Cancer Cells and Activates cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

- 25. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 26. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Immunofluorescence Staining of Microtubules [bio-protocol.org]

- 28. m.youtube.com [m.youtube.com]

- 29. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 30. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Using Cell Culture Models of Centrosome Amplification to Study Centrosome Clustering in Cancer | Springer Nature Experiments [experiments.springernature.com]

- 32. Cigarette smoke condensate induces centrosome clustering in normal lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. A method of quantifying centrosomes at the single-cell level in human normal and cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Griseofulvin in Human Plasma using Griseofulvin-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antifungal drug Griseofulvin in human plasma. The use of a stable isotope-labeled internal standard, Griseofulvin-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1] The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Griseofulvin is an antifungal agent primarily used in the treatment of dermatophyte infections of the skin, hair, and nails.[2] Accurate quantification of Griseofulvin in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as this compound, shares nearly identical physicochemical properties with the analyte, causing it to co-elute and experience similar ionization effects.[4] This minimizes variability and leads to more reliable and reproducible results. This application note provides a detailed protocol for the extraction and quantification of Griseofulvin from human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Griseofulvin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min |

| Total Run Time | 5.0 min |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas | 50 psi |

| Heater Gas | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Griseofulvin | 353.1 | 165.0 | 25 |

| 353.1 | 215.0 (Qualifier) | 22 | |

| This compound (IS) | 356.1 | 165.0 | 25 |

| 356.1 | 215.0 (Qualifier) | 22 |

Note: The MRM transitions for Griseofulvin are based on published fragmentation data.[5] The precursor ion for this compound is shifted by +3 Da due to the three deuterium atoms. The product ions are predicted to be the same as the unlabeled compound as the deuterium labeling is on a methoxy group not typically involved in this fragmentation.

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines to assess linearity, sensitivity, accuracy, precision, recovery, and matrix effect. The following tables present expected performance data based on similar validated assays for Griseofulvin.[3]

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Signal-to-Noise at LLOQ | > 10 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 5 | < 10 | ± 15 | < 12 | ± 15 |

| Low QC | 15 | < 8 | ± 10 | < 10 | ± 12 |

| Mid QC | 150 | < 7 | ± 8 | < 8 | ± 10 |

| High QC | 1500 | < 6 | ± 7 | < 7 | ± 9 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 15 | 85 - 95 | 90 - 110 |

| High QC | 1500 | 88 - 98 | 92 - 108 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of Griseofulvin using this compound as an internal standard.

Caption: LC-MS/MS experimental workflow for Griseofulvin analysis.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of Griseofulvin in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for routine analysis in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for mitigating matrix-induced variability and ensuring the accuracy of the results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for Griseofulvin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Griseofulvin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Griseofulvin-d3, to ensure high accuracy and precision, which is a recommended practice for reliable bioanalysis.[1] Sample preparation is streamlined using a straightforward protein precipitation technique, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][3] This method has been validated over a linear range of 10 to 2500 ng/mL and is suitable for pharmacokinetic and bioequivalence studies.

Introduction

Griseofulvin is an antifungal drug used to treat dermatophyte infections.[4] Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. While various methods exist for Griseofulvin analysis, LC-MS/MS offers superior sensitivity and specificity.[5][6] The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1] This application note presents a complete protocol for the development and validation of such a method.

Experimental

Materials and Reagents

-

Analytes: Griseofulvin (Reference Standard), this compound (Internal Standard)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

-

Human Plasma: K2-EDTA pooled human plasma

Instrumentation

-

LC System: Shimadzu HPLC system or equivalent

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)[5]

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation:

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic: 70% B[2][3] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 4.0 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |

| MRM Transition (Griseofulvin) | m/z 353.1 → 285.1 |

| MRM Transition (this compound) | m/z 356.1 → 288.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 200 ms |

Results and Discussion

Method Validation

The method was validated according to international guidelines, assessing linearity, accuracy, precision, recovery, and stability.

The calibration curve was linear over the concentration range of 10 to 2500 ng/mL for Griseofulvin in human plasma.[5] A correlation coefficient (r²) of >0.99 was consistently achieved.

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below. The coefficient of variation (%CV) for both intra- and inter-day precision was less than 15%, and the accuracy was within ±15% of the nominal values, which is within acceptable limits.[2][3]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | 8.5 | 105.2 | 10.2 | 103.8 |

| LQC | 30 | 6.2 | 98.7 | 7.8 | 101.5 |

| MQC | 300 | 4.5 | 102.1 | 5.9 | 100.9 |

| HQC | 2000 | 3.8 | 99.5 | 5.1 | 98.2 |

The extraction recovery of Griseofulvin and this compound from human plasma was determined at three QC levels. The recovery was consistent and reproducible across the concentration range.

| Analyte | LQC (%) | MQC (%) | HQC (%) |

| Griseofulvin | 88.2 | 91.5 | 90.3 |

| This compound | 89.5 | 92.1 | 91.2 |

The stability of Griseofulvin in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that Griseofulvin is stable under these conditions.

Conclusion

A sensitive, specific, and high-throughput LC-MS/MS method for the quantification of Griseofulvin in human plasma has been successfully developed and validated. The use of a deuterated internal standard, this compound, ensures the reliability of the results. The simple protein precipitation sample preparation procedure makes this method suitable for the analysis of a large number of samples in pharmacokinetic and bioequivalence studies.

Protocols

Preparation of Standard and QC Samples

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Griseofulvin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Griseofulvin primary stock solution with methanol:water (1:1, v/v) to prepare working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 500 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.

Visualizations

Caption: Sample preparation workflow for Griseofulvin analysis in human plasma.

References

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

Application Note: Quantification of Griseofulvin in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvin is an antifungal drug used to treat dermatophyte infections of the skin, hair, and nails.[1] Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolism and excretion.[2][3][4] Less than 1% of an administered dose of griseofulvin is excreted unchanged in the urine, with the majority being metabolized to 6-desmethylgriseofulvin and its glucuronide conjugate.[2][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Griseofulvin in human urine. The use of a stable isotope-labeled internal standard, Griseofulvin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Griseofulvin certified reference standard

-

This compound (deuterated internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

-

96-well plates and sealing mats

-

Autosampler vials

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

2.1. Stock Solutions (1 mg/mL)

-

Accurately weigh and dissolve Griseofulvin and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

2.2. Working Standard Solutions

-

Prepare working standard solutions of Griseofulvin by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

2.3. Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards by spiking drug-free human urine with the appropriate Griseofulvin working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples in drug-free human urine at three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 300 ng/mL), and high (HQC, 800 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of urine sample (calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 50 µL of 0.1 M sodium carbonate solution and vortex briefly.

-

Add 600 µL of ethyl acetate as the extraction solvent.

-

Seal the plate or tubes and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer 500 µL of the upper organic layer to a new plate or clean tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (see section 4.1).

-

Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

-

HPLC System: Agilent 1290 Infinity II or equivalent

-